molecular formula C10H8O2 B3162128 5-ethenyl-2-benzofuran-1(3H)-one CAS No. 876156-35-3

5-ethenyl-2-benzofuran-1(3H)-one

Cat. No. B3162128
CAS RN: 876156-35-3
M. Wt: 160.17 g/mol
InChI Key: OZXDJZZKJAAJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethenyl-2-benzofuran-1(3H)-one, also known as 5-ethyl-2-benzofuran-1(3H)-one, is a naturally occurring aromatic compound that is found in a variety of plants, fungi, and other organisms. It has been studied extensively for its various biochemical and physiological effects and has been found to have a variety of potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

The scientific research on 5-ethenyl-2-benzofuran-1(3H)-one and related compounds primarily focuses on their synthesis and potential applications in various fields. A notable study involved the synthesis of 5-(1-hydroxy-1-ethyl)-2-isopropyliden-2H-benzofuran-3-one, showcasing a method that could be relevant for the synthesis of 5-ethenyl-2-benzofuran-1(3H)-one derivatives. This method achieved a 19% overall yield through eight steps starting from 4′-hydroxyacetophenone, demonstrating a pathway for creating structurally similar compounds with potential applications in medicinal chemistry and material science (Pergomet et al., 2017).

Antioxidant Properties

Another significant application area is the investigation of benzofuran derivatives as antioxidants. For instance, a study explored the antioxidant properties of benzofuranone-typical compounds, including their thermodynamic driving forces for releasing protons, hydrogen atoms, and electrons. This research provides insights into the potential of benzofuran derivatives as antioxidants, which could have implications for their use in pharmaceuticals, food preservation, and cosmetic products (Zhu et al., 2011).

β-amyloid Aggregation Inhibition

5-ethenyl-2-benzofuran-1(3H)-one related compounds have also been investigated for their potential in inhibiting β-amyloid aggregation, a key factor in Alzheimer's disease. An efficient synthesis of a potent β-amyloid aggregation inhibitor was reported, highlighting the therapeutic potential of benzofuran derivatives in treating neurodegenerative disorders (Choi et al., 2003).

Construction of Benzofuran Derivatives

The construction of benzofuran-2(3H)-one scaffolds through copper-catalyzed radical cascades has been described, illustrating the versatility of these compounds in synthesizing complex organic structures. This method underscores the utility of benzofuran derivatives in organic chemistry and drug development (Yu et al., 2019).

Antimicrobial Screening

Benzofuran derivatives have been synthesized and screened for antimicrobial activity, demonstrating their potential as antibacterial agents. This research suggests that 5-ethenyl-2-benzofuran-1(3H)-one and its derivatives could be explored further for their antimicrobial properties, contributing to the development of new antibiotics (Idrees et al., 2020).

properties

IUPAC Name

5-ethenyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXDJZZKJAAJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethenyl-2-benzofuran-1(3H)-one

Synthesis routes and methods

Procedure details

5-Bromophthalide (50 g, 235 mmol), potassium vinyl trifluoroborate (62.9 g, 469 mmol), and PdCl2(dppf)-CH2Cl2 Adduct (9.58 g, 11.7 mmol) were added to ethanol (500 mL) then TEA (65.4 mL, 469 mmol) was added. The reaction mixture was degassed then heated at reflux for 8 h. The reaction was worked up by diluting with ethyl acetate and washing with brine twice. The organic layer was dried and evaporated to dryness. The crude product was purified by MPLC (silica, 600 g column) with 25% EtOAc/hexane (3 L) then with 30% EtOAc/Hexane (2 L) to yield the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
9.58 g
Type
catalyst
Reaction Step One
[Compound]
Name
TEA
Quantity
65.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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